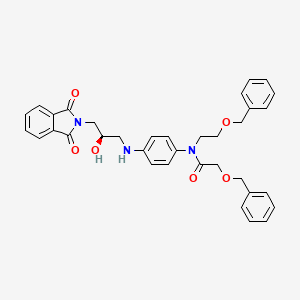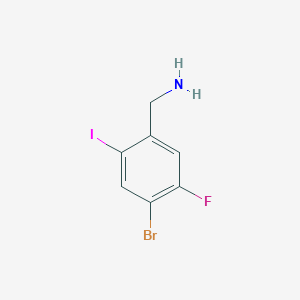![molecular formula C14H25N4O5P B13430732 Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate](/img/structure/B13430732.png)
Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt is a synthetic compound with a unique structure that combines a phosphonooctyl group with a deazaxanthine core
Méthodes De Préparation
The synthesis of 1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt involves several steps. The primary synthetic route includes the following steps:
Formation of the Phosphonooctyl Group: This step involves the reaction of octyl bromide with triethyl phosphite to form octyl phosphonate.
Coupling with Deazaxanthine: The octyl phosphonate is then coupled with 7-deazaxanthine under specific conditions to form the desired compound.
Ammonium Salt Formation: The final step involves the conversion of the compound into its ammonium salt form by reacting it with ammonium hydroxide.
Analyse Des Réactions Chimiques
1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phosphonooctyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt involves its interaction with specific molecular targets. The phosphonooctyl group allows the compound to interact with phosphatase enzymes, potentially inhibiting their activity. The deazaxanthine core may interact with nucleic acids or proteins, affecting their function. The exact pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt can be compared with other similar compounds, such as:
1,8-Diphosphonooctane: Similar in structure but lacks the deazaxanthine core.
Octylphosphonic Acid: Contains the phosphonooctyl group but lacks the deazaxanthine core.
1,8-Octanediylbis(phosphonic acid): Similar in structure but with different functional groups.
The uniqueness of 1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt lies in its combination of the phosphonooctyl group with the deazaxanthine core, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C14H25N4O5P |
|---|---|
Poids moléculaire |
360.35 g/mol |
Nom IUPAC |
azanium;8-(2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl-hydroxyphosphinate |
InChI |
InChI=1S/C14H22N3O5P.H3N/c18-13-11-7-8-15-12(11)17(14(19)16-13)9-5-3-1-2-4-6-10-23(20,21)22;/h7-8,15H,1-6,9-10H2,(H,16,18,19)(H2,20,21,22);1H3 |
Clé InChI |
JWEUSMWJIOKAKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C(=O)NC(=O)N2CCCCCCCCP(=O)(O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
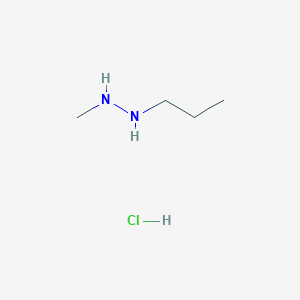
![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
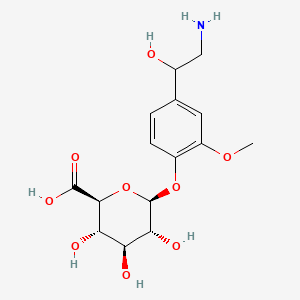

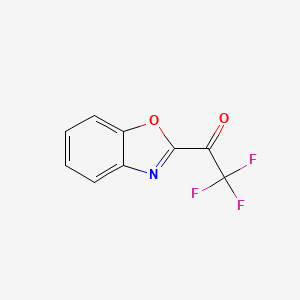

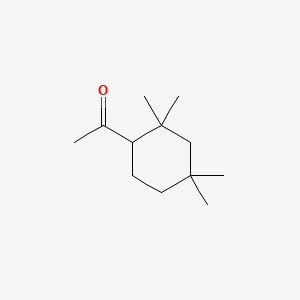
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
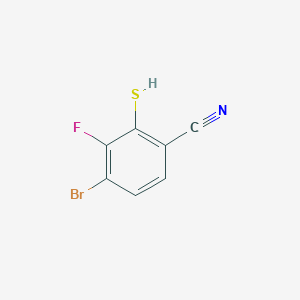
![(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B13430721.png)
